2-Chloro-3-ethylquinoline

Description

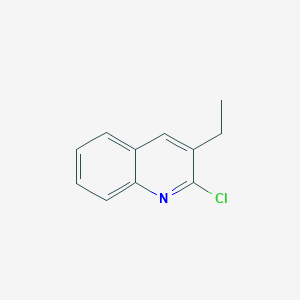

Chemical Identity: 2-Chloro-3-ethylquinoline (CAS: 67525-28-4) is a halogenated quinoline derivative with a molecular formula of $ \text{C}{11}\text{H}{10}\text{ClN} $ and a molecular weight of 191.66 g/mol. It features a chlorine atom at position 2 and an ethyl group at position 3 on the quinoline scaffold .

Properties

IUPAC Name |

2-chloro-3-ethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODDHGXTAMHZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360157 | |

| Record name | 2-chloro-3-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797351 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

67525-28-4 | |

| Record name | 2-chloro-3-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67525-28-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethylquinoline can be achieved through various methods. One common approach involves the reaction of 2-chloroquinoline-3-carbaldehyde with ethylmagnesium bromide, followed by cyclization . Another method includes the use of potassium tert-butylate in tetrahydrofuran at low temperatures, followed by hydrogenation using palladium on activated carbon .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-ethylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrogen gas with palladium on carbon is frequently used.

Substitution: Nucleophiles like sodium amide or thiourea are typical reagents.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Various reduced quinoline derivatives.

Substitution: Aminoquinolines, thiolquinolines, etc.

Scientific Research Applications

While the search results do not specifically focus on the applications of "2-Chloro-3-ethylquinoline," they do provide information on the chemistry of 2-chloroquinoline derivatives and related compounds, as well as the applications of chlorine-containing compounds in pharmaceuticals. This information can be used to infer potential applications of this compound.

2-Chloroquinoline Derivatives: Chemistry and Applications

2-chloroquinoline-3-carbaldehyde and its related analogs have applications in the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cord heterocyclic systems . Compounds containing a quinoline ring system exhibit various biological and pharmaceutical activities, including anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities .

Reactions of 2-Chloro-3-Formylquinolines

2-chloro-3-formylquinolines can be used to synthesize pyrano[2,3-b]quinolin-2-ones by treating them with sodium acetate and acetic acid under microwave irradiation . 2-chloro-3-formylquinoline reacts with acetic acid and sodium acetate under microwave irradiation to efficiently produce pyrano[2,3-b]quinolin-2-ones in a single step .

Chlorine-Containing Compounds in Pharmaceuticals

Chlorine is a vital industrial chemical used in pharmaceuticals to treat diseases such as meningitis, cholera, plague, typhoid, bacterial skin infections, and respiratory and nervous system problems . More than 250 FDA-approved chlorine-containing drugs are available in the market . In the United States, over 88% of pharmaceuticals rely on chlorine chemistry, including drugs used for treating stomach ulcers, cancer, anemia, high cholesterol, depression, and epilepsy . The presence of a chlorine atom can enhance the antibacterial properties of compounds .

Potential Applications of this compound

Based on the search results, this compound may have potential applications in:

- Synthesis of quinoline-based heterocycles this compound could serve as a building block for synthesizing more complex quinoline-containing compounds with potential biological activity .

- Pharmaceuticals As a chlorine-containing compound, this compound may possess antibacterial, antifungal, or other pharmaceutical properties .

- Agrochemicals 2-chloro-3-trifluoromethylpyridine, a related compound, is useful as an intermediate for medicines and agrochemicals . Therefore, this compound might find use in similar applications.

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethylquinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Physical Properties :

- Boiling Point : 292.3°C at 760 mmHg

- Density : 1.186 g/cm³

- Flash Point : 158.3°C

Safety data indicate acute oral toxicity (Category 4) and serious eye damage (Category 1) .

Synthesis: The compound is synthesized via methods involving cyclization of N-aryl acetamides with electron-donating groups, often using Vilsmeier-Haack reagents or halogenation of pre-functionalized quinoline intermediates .

Comparison with Structural Analogues

Structural and Functional Group Variations

Key Research Findings

Structure-Activity Relationships (SAR)

- Halogen Position: Chlorine at C2 is critical for directing reactivity; shifting to C6 (e.g., 2-chloro-6-methoxyquinoline) alters electronic properties and binding affinity .

- Alkyl vs. Aryl Substituents: Ethyl groups improve metabolic stability compared to methyl, while aryl groups (e.g., phenyl in ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate) enhance π-π stacking in crystal structures .

Biological Activity

2-Chloro-3-ethylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of a chloro group at the second position and an ethyl group at the third position of the quinoline ring. This unique substitution pattern enhances its lipophilicity, which is believed to contribute to its biological activity compared to other quinoline derivatives.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study investigating various quinoline derivatives found that compounds similar to this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to assess antibacterial activity, revealing that certain derivatives displayed potency comparable to standard antibiotics like ciprofloxacin .

| Compound | Target Organism | Inhibition Zone (mm) | Comparison Standard |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | Ciprofloxacin (18) |

| This compound | Escherichia coli | 14 | Ciprofloxacin (16) |

Antitumor Activity

Quinoline derivatives, including this compound, have been reported to exhibit antitumor activities. The mechanism involves interference with cellular pathways that lead to apoptosis in cancer cells. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. Studies utilizing the DPPH radical scavenging assay indicated that this compound can effectively reduce free radicals, thus demonstrating significant antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Heme Detoxification Interference : Similar to other quinolines like chloroquine, it may disrupt heme detoxification pathways in parasites and cancer cells, leading to toxic accumulation and cell death.

- Radical Scavenging : The ability to scavenge free radicals contributes to its antioxidant effects, which may protect cells from oxidative damage .

- Lipophilicity : The ethyl group enhances lipophilicity, facilitating better membrane penetration and bioavailability, which is essential for effective biological action.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Antimicrobial Study : A comparative study on azetidin-2-one fused quinolines found that derivatives including this compound exhibited superior antimicrobial activity against multiple pathogens .

- Antitumor Research : In vitro studies on cancer cell lines demonstrated that compounds similar to this compound induced apoptosis through the activation of caspase pathways, suggesting their potential as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.